N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide -

N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Catalog Number: EVT-3935327
CAS Number:
Molecular Formula: C17H21FN4O
Molecular Weight: 316.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-Aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide Derivatives

Compound Description: This series of compounds, represented by the general structure (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, features a chiral center and incorporates various aryl substituents. These compounds were synthesized and characterized using techniques like NMR, IR, MS, and X-ray diffraction to analyze their molecular conformation and crystal packing, particularly focusing on intermolecular and intramolecular hydrogen bonding interactions. []

Relevance: These compounds share the core 1H-1,2,3-triazole-4-carboxamide structure with N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. The variations in aryl substituents and the presence of a chiral center in these related compounds highlight potential areas for exploring structure-activity relationships and potential pharmacological applications. []

N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Derivatives

Compound Description: This series, generally represented as N-substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, involves various N-substitutions on the core 1,2,3-triazole-4-carboxamide structure. The synthesis involved treating 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride, followed by reactions with diverse amines. Characterization was performed using IR, 1H NMR, and mass spectrometry. []

Relevance: The structural similarity lies in the shared 1H-1,2,3-triazole-4-carboxamide core. The N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide can be viewed as a derivative where specific substituents (cyclohexylmethyl and 2-fluorobenzyl) occupy the N-position and the 1-position of the triazole ring, respectively. This comparison emphasizes the importance of specific substituents in defining the compound's properties. []

N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methyl]-5-methyl-1H-[1,2,3]triazole-4-carboxamide

Compound Description: This compound is a specific example of a 1,2,3-triazole-4-carboxamide derivative with a defined substitution pattern. Single-crystal X-ray diffraction was used to determine its crystal structure. The study revealed significant electron delocalization within the triazolyl system and highlighted the influence of intramolecular and intermolecular hydrogen bonds on the compound's structural stability. []

Relevance: This specific derivative, like N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, belongs to the 1,2,3-triazole-4-carboxamide class. Analyzing the specific substituents and their spatial arrangements in N-(1,3,4-Thiadiazol-2-yl)-1-[1-(6-chloropyridin-3-yl)methyl]-5-methyl-1H-[1,2,3]triazole-4-carboxamide provides insights into the structure-activity relationships within this chemical class. []

1-(7-chloroquinolin-4-yl)-N-(4-methoxybenzyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide (QTC-4-MeOBnE)

Compound Description: This compound, QTC-4-MeOBnE, demonstrated potential in mitigating scopolamine-induced memory deficits in a mouse model. Its mechanism of action is suggested to involve antioxidant effects, modulation of neuroplasticity, and anti-apoptotic properties. []

Relevance: QTC-4-MeOBnE shares the core 1H-1,2,3-triazole-4-carboxamide structure with N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. While the specific substituents differ, the shared core structure and the promising biological activity of QTC-4-MeOBnE suggest that exploring the biological activities of N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, particularly in areas like cognitive function, could be a fruitful avenue for future research. []

(E)-3-(3,4-dimethoxyphenyl)-N-((1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methyl)acrylamide (Compound 7b-4)

Compound Description: Compound 7b-4, a cinnamic acid derivative linked to a 1-benzyl-1,2,3-triazole moiety, was identified as a potent acetylcholinesterase inhibitor in a study focusing on Alzheimer's disease. It showed promising results in in vitro and in vivo studies, including neuroprotective activity and memory improvement in a scopolamine-induced dysfunction model. []

Relevance: The presence of the 1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-yl)methyl moiety in Compound 7b-4 directly relates it to N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. Both compounds share a similar substitution pattern on the triazole ring, with a fluorobenzyl group at the 1-position. This structural similarity suggests that N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide might also exhibit acetylcholinesterase inhibitory activity, making it a potential candidate for further investigation in Alzheimer's disease research. []

N-((1-benzyl-1H-1,2,3-triazole-4-yl)methyl)cinnamamide (Compound 7a-1)

Compound Description: This compound, another cinnamic acid derivative with a 1-benzyl-1,2,3-triazole unit, demonstrated potent butyrylcholinesterase inhibitory activity in the same study as Compound 7b-4. The research highlighted its interaction with both the catalytic site and peripheral anionic site of butyrylcholinesterase, indicating its potential in Alzheimer's disease. []

Relevance: Compound 7a-1, like N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, features the 1-benzyl-1H-1,2,3-triazole structural motif. This shared element suggests a potential for N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide to exhibit butyrylcholinesterase inhibitory activity, further supporting its consideration in Alzheimer's disease research. []

Methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (5F-ADB), methyl 2-(1-(5-fluoropentyl)-1H-indazole-3-carboxamido)-3-methylbutanoate (5F-AMB), N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide (5F-APINACA), N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide (ADB-FUBINACA), methyl 2-(1-(cyclohexylmethyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-CHMICA), and methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate (MDMB-FUBINACA)

Compound Description: These six synthetic cannabinoids were identified as substances of concern due to their potential for abuse and associated public safety risks. These compounds were temporarily placed under Schedule I of the Controlled Substances Act due to their psychoactive effects and potential for harm. [, ]

Relevance: While these compounds do not share the core 1,2,3-triazole structure with N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, they highlight the importance of monitoring emerging psychoactive substances, especially those with structural similarities to known drugs of abuse. Although the core structures differ, the presence of a fluorobenzyl group in some of these cannabinoids (ADB-FUBINACA and MDMB-FUBINACA) and a cyclohexylmethyl group in MDMB-CHMICA draws a parallel to the substituents present in N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide. This similarity emphasizes the need for comprehensive pharmacological and toxicological profiling of new substances, considering the potential for cross-reactivity or unexpected biological effects. [, ]

Properties

Product Name

N-(cyclohexylmethyl)-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

IUPAC Name

N-(cyclohexylmethyl)-1-[(2-fluorophenyl)methyl]triazole-4-carboxamide

Molecular Formula

C17H21FN4O

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C17H21FN4O/c18-15-9-5-4-8-14(15)11-22-12-16(20-21-22)17(23)19-10-13-6-2-1-3-7-13/h4-5,8-9,12-13H,1-3,6-7,10-11H2,(H,19,23)

InChI Key

UIGNLOXRHHDORA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CNC(=O)C2=CN(N=N2)CC3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.